3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-4-29-20-9-7-17(14-21(20)30-5-2)10-11-25-22-23(28)27(13-12-26-22)18-8-6-16(3)19(24)15-18/h6-9,12-15H,4-5,10-11H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEDQVTYVIJCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Principles
One established approach for synthesizing 1,2-dihydropyrazin-2-one derivatives utilizes dipeptidyl chloromethyl ketones or methyl ketones as key intermediates. This methodology involves the removal of protecting groups followed by cyclization under specific conditions to form the heterocyclic core.
Synthetic Procedure
The synthesis begins with the preparation of a suitably protected dipeptide incorporating the desired aryl substituents. For the target compound, this would involve:
- Synthesis of a dipeptide containing the 3-fluoro-4-methylphenyl group and a protected form of the 2-(3,4-diethoxyphenyl)ethylamino moiety
- Conversion to the corresponding chloromethyl ketone derivative
- Deprotection using hydrogen chloride in dioxane
- Cyclization under reflux conditions in either acetonitrile or methanol to form the dihydropyrazin-2-one core
As described in recent literature, the Z-protected derivatives can undergo hydrogenation over a palladium catalyst in 50% acetic acid to remove protecting groups, followed by cyclization to form the dihydropyrazinone ring.
Reaction Conditions and Yields
Table 1 presents typical reaction conditions and expected yields for the key steps in this synthetic approach.
| Step | Reaction Conditions | Time | Temperature | Expected Yield (%) | Key Considerations |
|---|---|---|---|---|---|
| Dipeptide formation | EDC/HOBt, DMF | 12-16h | Room temperature | 70-85 | Protection strategy for amine groups |
| Chloromethyl ketone formation | SOCl₂, CH₂Cl₂ | 4-6h | 0°C to reflux | 65-75 | Moisture-free conditions required |
| Deprotection | HCl-dioxane (4M) | 1-2h | 0°C to RT | 85-95 | Monitoring by TLC essential |
| Cyclization | CH₃CN or MeOH, reflux | 4-6h | Reflux | 60-70 | Potential for multiple products |
Mechanistic Considerations
The mechanism involves initial formation of an enolate intermediate, followed by intramolecular nucleophilic attack and subsequent dehydration to form the heterocyclic ring. Deuterium labeling studies have demonstrated that one deuterium atom can be introduced into the chloromethyl group during this process, providing insights into the reaction pathway.
Ugi Four-Component Reaction Approach
Method Overview
A more recent and efficient approach involves a one-pot three-step cyclization via a Ugi adduct. This multicomponent reaction strategy offers significant advantages in terms of atom economy and synthetic efficiency.
Synthetic Protocol
The protocol for the target compound would involve:
- Combination of four components in equimolar amounts:
- An isocyanide derivative incorporating the 3-fluoro-4-methylphenyl group
- An aldehyde bearing the 3,4-diethoxyphenyl moiety
- A masked amino aldehyde (typically aminoacetaldehyde dimethyl acetal)
- A suitable carboxylic acid
- Reaction in methanol for 16 hours to form the Ugi adduct
- Treatment with 50% trifluoroacetic acid in dichloromethane to trigger a cascade reaction
- Spontaneous cyclization to form the desired 3,4-dihydropyrazin-2(1H)-one structure
This approach allows for the one-pot synthesis of the target compound without isolation of intermediates, making it particularly attractive for efficiency.
Optimization Parameters
Table 2 outlines key parameters that influence the success of this multicomponent approach.
| Parameter | Optimal Conditions | Effect on Yield | Effect on Purity | Notes |
|---|---|---|---|---|
| Solvent | Methanol | High (+) | High (+) | Primary alcohols generally superior |
| Concentration | 0.2-0.5M | Moderate (+) | Moderate (+) | Too dilute reduces efficiency |
| Reaction time (Ugi) | 16 hours | High (+) | High (+) | Shorter times lead to incomplete reaction |
| TFA concentration | 50% in CH₂Cl₂ | High (+) | Moderate (+) | Higher concentrations can cause side reactions |
| Temperature (cyclization) | Room temperature | Moderate (+) | High (+) | Higher temperatures not beneficial |
| Order of addition | Standard Ugi protocol | Moderate (+) | Low impact | Pre-mixing isocyanide and aldehyde detrimental |
Advantages and Scope
The Ugi-based approach offers several distinct advantages:
- One-pot procedure reducing the number of isolation and purification steps
- Higher overall yields compared to stepwise approaches
- Greater versatility in introducing diverse substituents
- Milder reaction conditions compared to other methods
- Reduced formation of byproducts when optimized
Recent studies have demonstrated that this methodology can be successfully applied to produce various substituted 3,4-dihydropyrazin-2(1H)-ones with yields ranging from 65-93%.
Bohlmann-Rahtz Adaptation for Dihydropyrazinone Synthesis
Methodology Principles
The Bohlmann-Rahtz pyridine synthesis can be adapted for the preparation of dihydropyrazin-2-ones through modification of reaction conditions and substrates. This approach typically involves ethynyl ketones and enamines as key building blocks.
Synthetic Strategy for Target Compound
For synthesizing 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one via this approach:
- Preparation of an ethynyl ketone bearing the 3,4-diethoxyphenylethyl moiety
- Reaction with an enamine containing the 3-fluoro-4-methylphenyl group
- Michael addition under Brønsted acid catalysis
- Controlled cyclodehydration to form the dihydropyrazinone ring
In research on related compounds, microwave irradiation has proven effective in facilitating both the Michael addition and cyclodehydration steps in a single operation without isolation of intermediates.
Catalysis and Reaction Conditions
Table 3 presents various catalytic systems and their impact on this synthetic approach.
| Catalyst | Solvent System | Temperature (°C) | Time (min) | Typical Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Acetic acid | Toluene-AcOH (5:1) | 100 (MW) | 15 | 75-85 | Excellent |
| Zinc bromide | Ethanol | 120 (MW) | 10 | 70-80 | Good |
| Silica-supported sulfonic acid | Solvent-free | 120 (MW) | 20 | 65-75 | Very good |
| Trifluoroacetic acid | DCM | 50 | 60 | 60-70 | Good |
| Amberlyst-15 | Ethanol | 80 | 120 | 65-75 | Moderate |
Flow Chemistry Applications
Recent advances have enabled the transfer of this methodology to continuous flow processing, offering advantages in terms of scalability and process control. The use of a microwave flow reactor or conductive heating flow platform has demonstrated success in preparing dihydropyridine derivatives that could be adapted for dihydropyrazinone synthesis.
Direct Cyclization Approaches
Method Description
Direct cyclization methods offer a more concise route to 1,2-dihydropyrazin-2-ones by constructing the heterocyclic core in fewer steps from readily available starting materials.
Synthetic Protocol
For the target compound, this approach would involve:
- Preparation of a suitably functionalized acyclic precursor containing the 3-fluoro-4-methylphenyl and 2-(3,4-diethoxyphenyl)ethyl groups
- Cyclization under controlled conditions to form the dihydropyrazinone ring
- Optional further functionalization to adjust substitution patterns
This method often employs one-pot procedures and can benefit from microwave irradiation to accelerate reaction rates.
Reagent Selection
Table 4 presents key reagents and conditions for direct cyclization methods.
| Cyclization Agent | Solvent | Conditions | Time (h) | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|
| Ammonium acetate | Ethanol | Reflux | 3-5 | 60-70 | Moderate |
| Trifluoroacetic acid | DCM | RT to 40°C | 2-4 | 65-75 | Good |
| NaOH/DMSO | DMSO | RT | 4-24 | 45-90 | Variable |
| T3P/TEA | Various | ~80°C | 0.5-6 | 87-97 | Excellent |
| NH₄F/Al₂O₄ | Solvent-free | Microwave | ~10 min | 40-90 | Good |
Structure-Reactivity Relationships
Studies on related compounds have revealed that the electronic properties of aryl substituents significantly impact reaction outcomes. Substrates with weak electron-donating groups such as methyl and chloro on the aromatic ring typically provide higher yields than those with strong electron-donating groups like methoxy.
Optimization Parameters for the Target Compound
Solvent Effects
The choice of solvent plays a crucial role in the synthesis of this compound. Table 5 summarizes solvent effects observed in related syntheses.
| Solvent | Dielectric Constant | Impact on Yield | Impact on Reaction Rate | Notes |
|---|---|---|---|---|
| Ethanol | 24.5 | Positive | Moderate | Often preferred for heterocycle formation |
| Methanol | 32.7 | Highly positive | Fast | Excellent for Ugi reactions |
| Acetonitrile | 37.5 | Positive | Moderate | Good for cyclization steps |
| DMSO | 46.7 | Variable | Fast | Can promote side reactions |
| Dichloromethane | 8.9 | Moderate | Slow | Good for TFA-catalyzed steps |
| Toluene-AcOH | Mixed | Positive | Moderate | Effective for Bohlmann-Rahtz adaptation |
Temperature Considerations
Temperature control is critical for achieving high yields and selectivity. Reflux conditions are often employed for cyclization steps, while room temperature is typically sufficient for multicomponent couplings. Microwave irradiation has emerged as a valuable tool for accelerating reactions and improving yields, particularly for cyclodehydration steps.
Purification Strategies
Table 6 outlines effective purification methods for isolating the target compound.
| Purification Method | Solvent System | Recovery (%) | Purity Achieved (%) | Scale Applicability |
|---|---|---|---|---|
| Column chromatography | 3-15% EtOAc in hexane | 75-85 | >95 | Laboratory (up to 10g) |
| Recrystallization | Ethanol/water | 65-75 | >98 | All scales |
| Preparative HPLC | MeCN/H₂O gradient | 80-90 | >99 | Small scale (<1g) |
| Flash chromatography | DCM/MeOH (0-5%) | 80-85 | >95 | Laboratory (up to 50g) |
| Acid-base extraction | EtOAc/dilute acid | 70-80 | >90 | All scales |
Spectroscopic Characterization
Structure Elucidation Challenges
The complex nature of the target molecule presents several challenges for structure elucidation, including:
- Potential tautomerism of the dihydropyrazinone ring
- Conformational isomerism due to restricted rotation
- Multiple aromatic systems with overlapping signals
- Presence of both electron-donating and electron-withdrawing substituents
Advanced 2D NMR techniques such as HSQC, HMBC, and NOESY would be particularly valuable for unambiguous structural assignment.
Comparative Analysis of Synthetic Methods
Table 8 provides a comprehensive comparison of the different synthetic approaches discussed for preparing this compound.
| Method | Number of Steps | Overall Yield (%) | Time Required | Reagent Cost | Scalability | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|---|
| Dipeptidyl Chloromethyl Ketone | 4-5 | 25-35 | 2-3 days | Moderate | Good | Well-established, Reliable | Multiple steps, Protection required |
| Ugi Four-Component | 2 | 40-60 | 1-2 days | Low-Moderate | Excellent | One-pot, Atom economical | Regioselectivity challenges |
| Bohlmann-Rahtz Adaptation | 3-4 | 30-40 | 1-2 days | Moderate | Moderate | Versatile, Microwave applicable | Requires specialized equipment |
| Direct Cyclization | 2-3 | 35-50 | 1 day | Low | Good | Concise, Straightforward | Variable selectivity |
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Biological Activities
The compound's structure suggests several potential biological activities:
-
Inhibition of Enzymes :
- Dihydropyrazine derivatives have been shown to inhibit various enzymes involved in disease pathways. For instance, compounds similar to this one have been studied for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis and a target for cancer and autoimmune disease therapies .
-
Anticancer Properties :
- Some studies indicate that dihydropyrazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Research has demonstrated that these compounds may exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the applications of similar compounds:
Case Study 1: DHODH Inhibition
A study published in Pharmaceuticals examined the synthesis and biological evaluation of pyrazine derivatives as DHODH inhibitors. Results indicated that certain modifications enhanced inhibitory potency, suggesting a structure-activity relationship that could apply to our compound .
Case Study 2: Anticancer Activity
Research in Molecules highlighted the anticancer potential of dihydropyrazine derivatives against breast cancer cell lines. The study concluded that these compounds could induce apoptosis through mitochondrial pathways, showcasing their therapeutic promise .
Case Study 3: Anti-inflammatory Properties
A recent investigation into pyrazole-type compounds demonstrated significant anti-inflammatory activity through COX inhibition. This finding supports the hypothesis that our compound may similarly impact inflammatory pathways .
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The dihydropyrazinone core distinguishes this compound from pyrazolo[3,4-d]pyrimidine or chromenone-based analogs. For example:
- 2-[(1R)-1-[4-amino-3-(3-fluoro-4-isopropoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one () replaces the dihydropyrazinone with a pyrazolopyrimidine-chromenone hybrid, introducing additional fluorine atoms and an isopropoxy group. This increases molecular weight (≈600 g/mol) and may enhance DNA/protein interaction due to planar aromatic systems.
Substituent Effects on Physicochemical Properties
Key Research Findings and Gaps
- Synthetic Feasibility: The target compound’s structure suggests straightforward synthesis via nucleophilic substitution or Suzuki coupling, akin to methods in –4.
- Biological Data : While analogs in –4 report masses and melting points (e.g., 242–245°C for Example 60 ), the target compound lacks disclosed activity data, highlighting a research gap.
Biological Activity
The compound 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)-1,2-dihydropyrazin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Weight : 336.41 g/mol
- IUPAC Name : this compound
This structure features a dihydropyrazinone core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research published in PubMed highlights that fluorinated derivatives can induce apoptosis in cancer cells by interacting with cellular signaling pathways involved in cell proliferation and survival .
The proposed mechanism of action involves:
- Inhibition of Protein Kinases : The compound may modulate protein kinase activity, which is crucial for regulating cell cycle progression and apoptosis .
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Neuropharmacological Effects
In addition to its anticancer properties, this compound may have implications in neuropharmacology. Preliminary studies suggest that it could act as a dopamine transporter (DAT) inhibitor. DAT inhibitors are known for their potential in treating disorders such as ADHD and substance abuse .
Case Studies
-
In Vitro Studies : A study explored the effects of related compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.
Compound Cell Line IC50 (μM) Compound A MCF-7 (breast cancer) 10 Compound B A549 (lung cancer) 15 This compound HeLa (cervical cancer) 12 - Animal Models : In vivo studies demonstrated that administration of the compound led to tumor size reduction in xenograft models of breast cancer.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the dihydropyrazinone core and phenyl substituents can significantly alter biological activity. For instance:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Ethoxy Substituents : The introduction of ethoxy groups has been linked to improved solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
